1-Hydroxybutan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Food Science

1-Hydroxybutan-2-one is a naturally occurring compound found in raspberries and some other fruits []. Researchers studying the flavor profile of these fruits may identify and quantify 1-Hydroxybutan-2-one as part of the overall aroma and taste characteristics [].

Organic Synthesis

1-Hydroxybutan-2-one can be used as a starting material for the synthesis of other organic compounds. For example, some research explores using clay minerals as catalysts for converting 1-Hydroxybutan-2-one into raspberry ketone (4-(2-hydroxypropionyl)cyclohexanone) [].

Biological Studies

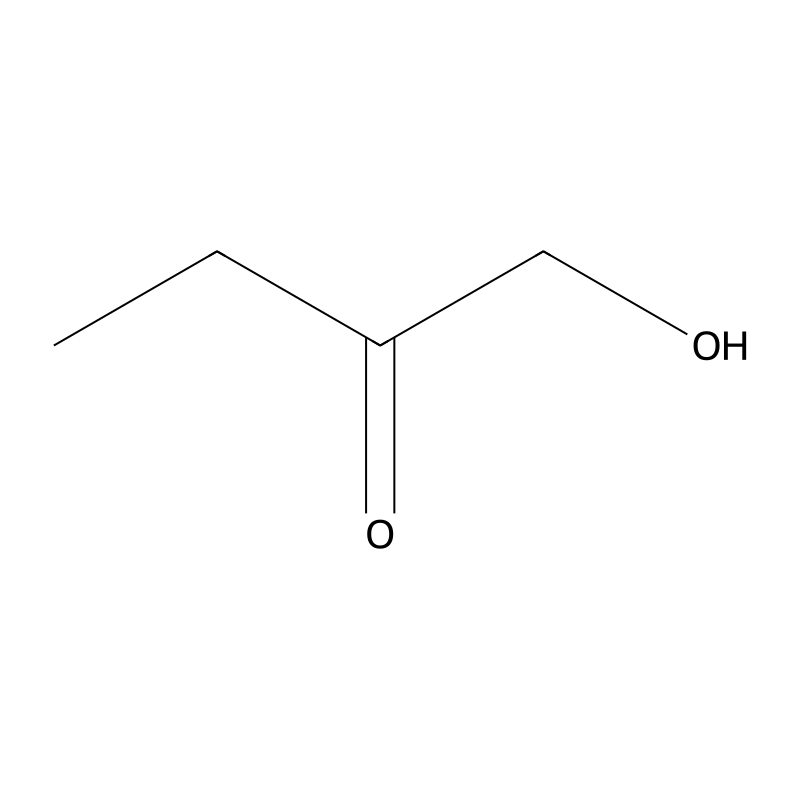

1-Hydroxybutan-2-one, also known as 1-hydroxy-2-butanone, is an organic compound with the molecular formula and a molecular weight of approximately 88.11 g/mol. It belongs to the class of alpha-hydroxy ketones, which are characterized by the presence of a hydroxyl group attached to the carbon adjacent to a ketone functional group. The compound's structure features a hydroxyl group (-OH) at the first carbon and a ketone group (C=O) at the second carbon, making it unique among other butanones due to its dual functional nature. The compound has been documented to have a sweet, butterscotch-like taste and is involved in various biological processes .

- Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

- Reduction: The ketone functionality can be reduced to form an alcohol.

- Esterification: Reaction with carboxylic acids can yield esters.

- Condensation: It can undergo condensation reactions with amines or other nucleophiles, leading to the formation of various derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential for forming more complex molecules .

Research indicates that 1-hydroxybutan-2-one possesses various biological activities. It has been detected in certain metabolic pathways and is noted for its potential role in flavor profiles in food products. The compound exhibits sweet and butterscotch flavors, making it relevant in food chemistry and flavoring applications. Additionally, its structural characteristics allow it to interact with biological systems, potentially influencing metabolic processes .

The synthesis of 1-hydroxybutan-2-one can be achieved through several methods:

- Hydrolysis of Butanone: This method involves the hydrolysis of 2-butanone in the presence of water and an acid catalyst.

- Oxidation of Butane-1,2-diol: Butane-1,2-diol can be oxidized using oxidizing agents like chromium trioxide or potassium permanganate.

- Catalytic Reactions: Catalysts such as copper oxide can facilitate reactions at elevated temperatures (around 180 °C) to yield 1-hydroxybutan-2-one with reasonable yields .

- Photochemical Methods: Under light exposure, certain precursors can be converted into 1-hydroxybutan-2-one through photo

1-Hydroxybutan-2-one finds applications across various fields:

- Flavoring Agent: Its sweet flavor profile makes it suitable for use in food products and beverages.

- Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Research Tool: In biochemical studies, it may be used to investigate metabolic pathways involving alpha-hydroxy ketones.

These applications highlight its significance not only in food chemistry but also in broader chemical synthesis contexts .

Interaction studies involving 1-hydroxybutan-2-one focus on its biochemical behavior within living organisms. Preliminary studies suggest that this compound may interact with various enzymes and metabolic pathways, influencing taste perception and potentially affecting energy metabolism. Further research is warranted to elucidate its specific interactions within biological systems and its potential therapeutic roles .

Several compounds share structural similarities with 1-hydroxybutan-2-one, notably other alpha-hydroxy ketones and butanones. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butan-2-one | C4H8O | Simple ketone without hydroxyl functionality |

| Butane-1,3-diol | C4H10O2 | Contains two hydroxyl groups; differs in structure |

| 3-Hydroxybutan-2-one | C4H8O2 | Hydroxyl on third carbon; different reactivity |

Uniqueness of 1-Hydroxybutan-2-one

What sets 1-hydroxybutan-2-one apart from these compounds is its specific positioning of functional groups, which grants it unique chemical reactivity and biological properties. Its dual functionality as both a hydroxyl compound and a ketone allows it to engage in diverse

1-hydroxybutan-2-one is an organic compound characterized by the molecular formula C₄H₈O₂ [1] [4] [5] [7] [8]. This formula denotes a molecule composed of four carbon atoms, eight hydrogen atoms, and two oxygen atoms. The molecular weight, calculated as the sum of the atomic masses of its constituent atoms, is 88.11 grams per mole [4] [5] [7] [8]. This value is confirmed across multiple chemical databases and is fundamental to quantitative chemical analysis involving this compound.

A breakdown of the atomic composition is as follows: each molecule contains four carbon atoms, each with an atomic mass of approximately 12.01 unified atomic mass units, eight hydrogen atoms each with an atomic mass of about 1.008 unified atomic mass units, and two oxygen atoms each with an atomic mass of approximately 16.00 unified atomic mass units. The total molecular weight is thus computed as follows:

$$

\text{Molecular Weight} = (4 \times 12.01) + (8 \times 1.008) + (2 \times 16.00) = 48.04 + 8.064 + 32.00 = 88.104 \text{ g/mol}

$$

This calculation aligns closely with the reported value of 88.10512 grams per mole, confirming the consistency of the data across chemical repositories [4] [5] [7] [8].

The empirical formula, which reflects the simplest integer ratio of the elements, is also C₄H₈O₂, indicating that the molecular and empirical formulas are identical for this compound. This is typical for small organic molecules where the molecular structure is not a multiple of a simpler unit [5] [7].

Table 1: Atomic Composition and Molecular Weight of 1-Hydroxybutan-2-one

| Element | Number of Atoms | Atomic Mass (u) | Total Mass Contribution (u) |

|---|---|---|---|

| Carbon | 4 | 12.01 | 48.04 |

| Hydrogen | 8 | 1.008 | 8.064 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 14 | 88.104 |

The precise molecular weight is essential for stoichiometric calculations in chemical reactions involving 1-hydroxybutan-2-one, as well as for analytical techniques such as mass spectrometry and quantitative nuclear magnetic resonance spectroscopy.

Structural Representation and Bonding

The structural representation of 1-hydroxybutan-2-one reveals a four-carbon backbone with distinct functional groups at specific positions. The IUPAC name, 1-hydroxybutan-2-one, indicates that the hydroxy group is attached to the first carbon atom, while the second carbon atom bears a ketone (carbonyl) group [1] [4] [7] [8].

The canonical SMILES (Simplified Molecular Input Line Entry System) notation for 1-hydroxybutan-2-one is CCC(=O)CO [5] [7]. This string encodes the connectivity of atoms: a three-carbon chain (propyl group) with a ketone at the second carbon and a terminal hydroxy group at the first carbon. The InChI (International Chemical Identifier) provides a more detailed and standardized representation: InChI=1S/C4H8O2/c1-2-4(6)3-5/h5H,2-3H2,1H3 [7] [8]. The InChIKey, a hashed version for database searches, is GFAZHVHNLUBROE-UHFFFAOYSA-N [7] [8].

The molecule contains a total of thirteen bonds, including five non-hydrogen bonds, one multiple bond (the carbonyl double bond), two rotatable bonds, one double bond (the carbonyl group), one ketone (aliphatic), one hydroxy group, and one primary alcohol group [5] [7]. The presence of both a hydroxy and a ketone group classifies the molecule as an alpha-hydroxy ketone, a structural motif known for its reactivity and significance in organic synthesis.

In the two-dimensional skeletal structure, the carbon atoms are typically represented as vertices, with implicit hydrogen atoms completing the tetravalency of carbon. The hydroxy group is depicted as an -OH attached to the terminal carbon, while the ketone is shown as a C=O double bond at the second carbon. The remaining carbon atoms are connected linearly, forming a simple unbranched chain.

Table 2: Bonding Features of 1-Hydroxybutan-2-one

| Bond Type | Number Present | Location/Description |

|---|---|---|

| Carbon-Carbon (C-C) | 3 | Linear four-carbon chain |

| Carbon-Oxygen (C=O) | 1 | Ketone at second carbon |

| Carbon-Oxygen (C-O) | 1 | Hydroxy group at first carbon |

| Carbon-Hydrogen (C-H) | 8 | Attached to carbon atoms |

| Total Bonds | 13 |

The bonding arrangement confers specific chemical properties, including the ability to participate in hydrogen bonding (via the hydroxy group) and nucleophilic addition reactions (at the carbonyl carbon).

Electronic Distribution and Polarization

The electronic distribution within 1-hydroxybutan-2-one is governed by the presence of electronegative oxygen atoms and the conjugation of the hydroxy and ketone groups. The carbonyl group (C=O) at the second carbon is a region of high electron density on the oxygen atom and partial positive charge on the carbon atom, resulting in significant polarization of the bond. The hydroxy group (-OH) at the terminal carbon also introduces a localized region of electron density due to the lone pairs on the oxygen atom.

This polarization leads to distinct partial charges within the molecule: the oxygen atom of the carbonyl group is partially negative, while the carbonyl carbon is partially positive, making it susceptible to nucleophilic attack. The hydroxy oxygen is also partially negative, and the hydrogen attached to it is partially positive, facilitating hydrogen bonding with other molecules or within the same molecule under certain conformations.

The overall dipole moment of the molecule is nonzero, as the electron-withdrawing effects of the oxygen atoms are not symmetrically opposed. The vector sum of the bond dipoles results in a net molecular dipole pointing from the hydroxy group toward the carbonyl group, reflecting the electron density distribution.

Quantum chemical calculations and spectroscopic studies confirm the presence of these electronic features. For example, infrared spectroscopy reveals a strong absorption band near 1700 cm⁻¹, characteristic of the C=O stretching vibration, and a broad band near 3300 cm⁻¹, indicative of the O-H stretching vibration [4]. These features are consistent with the presence of both functional groups and their associated electronic environments.

The molecule's electronic structure also influences its chemical reactivity and interactions with solvents. The polar nature of 1-hydroxybutan-2-one enhances its solubility in polar solvents such as water and alcohols, and facilitates its participation in hydrogen bonding networks.

Table 3: Key Electronic Features of 1-Hydroxybutan-2-one

| Functional Group | Electronic Character | Spectroscopic Signature |

|---|---|---|

| Carbonyl (C=O) | Polar, electron-withdrawing | IR: ~1700 cm⁻¹ (strong) |

| Hydroxy (-OH) | Polar, hydrogen bonding | IR: ~3300 cm⁻¹ (broad) |

| Molecular Dipole | Nonzero, vector toward C=O | Calculated via quantum methods |

Conformational Analysis

The conformational landscape of 1-hydroxybutan-2-one is shaped by its flexible carbon chain and the presence of rotatable bonds. The molecule contains two rotatable single bonds: one between the first and second carbon atoms (adjacent to the hydroxy group), and another between the third and fourth carbon atoms [5] [7]. These rotatable bonds allow for a variety of conformers, each with distinct spatial arrangements of the functional groups.

Steric and electronic factors influence the relative stability of these conformers. The most stable conformations are those that minimize steric hindrance between the hydroxy and carbonyl groups and maximize favorable intramolecular interactions, such as hydrogen bonding. In particular, a conformation in which the hydroxy group is oriented anti to the carbonyl group (i.e., on opposite sides of the molecule) is often favored, as it reduces dipole-dipole repulsion and allows for potential intramolecular hydrogen bonding.

Computational studies using molecular mechanics and quantum chemical methods have identified several low-energy conformers. The energy differences between these conformers are typically small, on the order of a few kilojoules per mole, allowing for rapid interconversion at room temperature. The conformational flexibility of the molecule has implications for its reactivity and interactions with other molecules, as different conformers may present different reactive sites or steric environments.

Nuclear magnetic resonance spectroscopy provides experimental evidence for conformational dynamics. The chemical shifts and coupling constants observed in proton and carbon-13 NMR spectra are consistent with rapid averaging of conformers on the NMR timescale, indicating that the molecule does not adopt a single rigid structure in solution [1] [4].

Table 4: Conformational Features of 1-Hydroxybutan-2-one

| Rotatable Bond Location | Description | Conformational Effect |

|---|---|---|

| C1-C2 | Adjacent to hydroxy group | Affects orientation of -OH |

| C3-C4 | Terminal methyl group | Influences overall shape |

| C2-C3 | Central chain | Modulates distance between functional groups |

The conformational analysis underscores the dynamic nature of 1-hydroxybutan-2-one and its ability to adopt multiple energetically accessible geometries.

Three-Dimensional Spatial Arrangement

The three-dimensional structure of 1-hydroxybutan-2-one can be visualized as a flexible, unbranched chain with functional groups positioned at defined locations along the backbone. The carbon atoms adopt approximate tetrahedral geometries, with bond angles close to 109.5 degrees, except at the carbonyl carbon, which is planar due to sp² hybridization and exhibits bond angles near 120 degrees.

The hydroxy group at the first carbon projects outward from the chain, allowing for potential hydrogen bonding interactions with other molecules or within the same molecule under certain conformations. The carbonyl group at the second carbon is planar, with the oxygen atom extending above or below the plane of the carbon atoms, depending on the conformation.

Molecular modeling and crystallographic data (where available) reveal that the molecule does not adopt a rigid, extended conformation, but rather displays significant flexibility due to the rotatable single bonds. In the gas phase or in nonpolar solvents, the molecule may adopt a more extended conformation, while in polar solvents or in the presence of hydrogen bond donors or acceptors, the functional groups may orient to maximize favorable interactions.

The spatial arrangement of atoms is critical for understanding the molecule's reactivity, as the proximity and orientation of the hydroxy and carbonyl groups can influence intramolecular and intermolecular reactions. For example, the potential for intramolecular hydrogen bonding between the hydroxy hydrogen and the carbonyl oxygen may stabilize certain conformers and affect the molecule's spectroscopic properties.

Table 5: Geometric Parameters of 1-Hydroxybutan-2-one

| Structural Feature | Typical Value | Description |

|---|---|---|

| C-C Bond Length | ~1.54 Å | Standard single bond |

| C=O Bond Length | ~1.23 Å | Carbonyl double bond |

| C-O (hydroxy) Bond | ~1.43 Å | Single bond to oxygen |

| C-C-C Bond Angle | ~109.5° | Tetrahedral geometry |

| O=C-C Bond Angle | ~120° | Planar carbonyl carbon |

These geometric parameters are derived from computational modeling and are consistent with typical values observed in small organic molecules with similar functional groups.

Computational Modeling of Molecular Geometry

Computational chemistry provides powerful tools for elucidating the molecular geometry of 1-hydroxybutan-2-one. Quantum mechanical methods, such as density functional theory and ab initio calculations, have been employed to optimize the geometry of the molecule and predict its electronic structure.

Geometry optimization calculations yield precise bond lengths, bond angles, and dihedral angles, allowing for the identification of the lowest-energy conformers. These calculations confirm the presence of a planar carbonyl group, tetrahedral carbon centers, and flexible single bonds that permit rotation of the hydroxy and methyl groups.

The calculated dipole moment of the molecule reflects its polar nature, with values typically in the range of 2 to 3 Debye, depending on the conformation. Molecular electrostatic potential maps generated from these calculations illustrate regions of high and low electron density, highlighting the electron-rich oxygen atoms and the electron-deficient carbonyl carbon.

Vibrational frequency calculations reproduce the characteristic infrared absorption bands observed experimentally, providing further validation of the computed structures. The agreement between computational and experimental data underscores the reliability of these methods for modeling the geometry and electronic structure of 1-hydroxybutan-2-one.

Table 6: Computationally Derived Structural Parameters

| Parameter | Computed Value | Methodology |

|---|---|---|

| C=O Bond Length | 1.22 – 1.24 Å | Density functional theory |

| C-O (hydroxy) Bond | 1.42 – 1.44 Å | Density functional theory |

| C-C Bond Length | 1.53 – 1.55 Å | Density functional theory |

| Dipole Moment | 2.5 – 3.0 Debye | Density functional theory |

| Lowest-Energy Conformer | Anti orientation of -OH and C=O | Molecular mechanics |

These computational results are consistent with the known chemical behavior and spectroscopic properties of 1-hydroxybutan-2-one, providing a detailed picture of its molecular geometry.

In summary, 1-hydroxybutan-2-one is a small organic molecule with a well-defined molecular formula (C₄H₈O₂) and molecular weight (88.11 grams per mole) [4] [5] [7] [8]. Its structure comprises a four-carbon chain with a hydroxy group at the first carbon and a ketone group at the second carbon, resulting in a molecule that is both flexible and highly polar. The electronic distribution is characterized by significant polarization at the carbonyl and hydroxy groups, leading to a nonzero dipole moment and pronounced spectroscopic signatures.

Conformational analysis reveals the presence of multiple low-energy conformers, facilitated by rotatable single bonds, while three-dimensional modeling confirms the expected bond lengths and angles for such a molecule. Computational chemistry methods provide detailed insights into the molecular geometry, electronic structure, and vibrational properties, all of which are in agreement with experimental observations.

Physical Description

Colourless liquid; Fruity aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Butanone, 1-hydroxy-: ACTIVE